molecular formula C17H19Cl2N3O2 B5416753 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine

2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine

Katalognummer B5416753
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: LOLWHWTWMVCYAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine, also known as DPM-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of morpholine-based compounds that have shown potential in various biological applications.

Wirkmechanismus

2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is believed to act by binding to a hydrophobic pocket on the surface of CBP, which prevents its interaction with p300. This binding is thought to be reversible, allowing for the study of dynamic protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to inhibit the activity of the enzyme histone acetyltransferase, which has implications for the regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine is its specificity for the CBP-p300 interaction, which allows for the study of this specific protein-protein interaction. However, one limitation is that this compound may not be suitable for in vivo studies due to its potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine. One area of interest is the development of more potent and selective inhibitors of the CBP-p300 interaction. In addition, the use of this compound in combination with other compounds may have synergistic effects in the treatment of cancer. Finally, the study of this compound in animal models may provide further insights into its potential as a therapeutic agent.

Synthesemethoden

The synthesis of 2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine involves a multi-step process that starts with the reaction of 3,4-dichlorophenylamine and 1H-pyrazole-1-carboxylic acid to form 3,4-dichlorophenyl-1H-pyrazole-1-carboxamide. This intermediate is then reacted with 4-bromobutanoyl chloride to form 4-(4-bromobutanoyl)-3,4-dichlorophenyl-1H-pyrazole-1-carboxamide. The final step involves the reaction of this intermediate with morpholine to form this compound.

Wissenschaftliche Forschungsanwendungen

2-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-1-yl)butanoyl]morpholine has been studied for its potential in various scientific research applications. One of the main areas of interest is its use as a tool compound for the study of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor CBP and the histone acetyltransferase p300, which has implications for the regulation of gene expression.

Eigenschaften

IUPAC Name

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(11-15(14)19)16-12-21(9-10-24-16)17(23)3-1-7-22-8-2-6-20-22/h2,4-6,8,11,16H,1,3,7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLWHWTWMVCYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCN2C=CC=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.